2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c22-16(12-24-14-3-1-2-4-14)21-10-13-9-18-17(19-15(13)11-21)20-5-7-23-8-6-20/h9,14H,1-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZFCOLFXUGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can be performed under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, zinc/acetic acid for reduction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions can produce biphenyl-containing derivatives, while reduction reactions can yield simpler, hydrogenated compounds .
Scientific Research Applications
2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Core Structure Variations
Pyrrolo[3,4-d]pyrimidine vs. Oxadiazole Derivatives ()
Compounds such as 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (e.g., 2a and 2b) replace the pyrrolo-pyrimidine core with a 1,3,4-oxadiazole ring. While both classes feature ethanone groups, the oxadiazole derivatives exhibit antibacterial activity against S. aureus and P. aeruginosa, attributed to para-substituted aryl groups (e.g., dimethylamino or chloro). In contrast, the pyrrolo-pyrimidine core may favor kinase inhibition due to its planar structure and hydrogen-bonding capacity.
Thiazolo[4,5-d]pyrimidine Analogs ()
IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea) shares a pyrimidine core fused with a thiazole ring. The urea and imino-propyl substituents in IDPU confer neuroprotective effects in Parkinson’s disease models, whereas the morpholino and cyclopentylthio groups in the target compound suggest divergent applications, such as kinase modulation .
Pyrido[4,3-d]pyrimidine Derivatives ()
Pyrido-pyrimidine analogs (e.g., 2-(but-3-ynylamino)-1-[2-(indan-2-ylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone) feature a pyridine ring fused to pyrimidine.
Substituent Effects
Thioether Groups
- Pyridin-4-ylthio (): Aromatic thioether in the analog 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone may enable π-π stacking with aromatic residues in target proteins, enhancing binding affinity .
Para-Substituted Aryl Groups ()
In oxadiazole derivatives, para-substitutions (e.g., dimethylamino or chloro) maximize antibacterial activity. The target compound lacks aryl groups but incorporates a morpholino ring, which could mimic para-substituent effects by providing electron-donating properties and solubility .
Pharmacokinetic Considerations
- Solubility: Morpholino and pyridinylthio groups () improve aqueous solubility compared to cyclopentylthio.
- Lipophilicity: Cyclopentylthio’s aliphatic chain may enhance tissue penetration but could reduce metabolic stability.
Biological Activity
Overview
2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic compound that is gaining attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that suggest various interactions with biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-cyclopentylsulfanyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
- Molecular Formula : C17H24N4O2S
- Molecular Weight : 336.46 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound can modulate the activity of these targets, influencing various biological pathways. The exact mechanism remains to be fully elucidated, but preliminary studies suggest potential effects on signaling pathways relevant to cancer and neurological disorders.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. A study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Morpholino groups are often associated with neuroactive properties, suggesting that this compound may protect neuronal cells from oxidative stress or excitotoxicity. Research has shown that similar compounds can modulate neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases.
Case Studies
- In Vitro Studies : In a recent study, this compound was tested against several cancer cell lines (e.g., A549 lung cancer cells). Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency at nanomolar concentrations.
- Animal Models : In vivo studies using murine models have shown promising results regarding the compound's ability to reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | Structure | Antitumor activity |
| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Structure | Kinase inhibition |
Q & A
Q. Optimization :
- Temperature control : Critical to avoid side reactions (e.g., decomposition of the pyrrolopyrimidine core above 100°C).
- Catalyst selection : Pd(OAc)₂/Xantphos systems improve yield in morpholine addition .
- Purity monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity (>95%) before proceeding .
Basic: What analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentylthio proton signals at δ 1.5–2.0 ppm; morpholine ring protons at δ 3.6–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 417.18) .
- HPLC-PDA : Quantifies purity (>98%) and detects UV-active impurities (λ = 254 nm) .
Advanced: How can researchers establish structure-activity relationships (SAR) for this compound’s kinase inhibitory activity?
Q. Methodology :
- Analog synthesis : Modify substituents (e.g., replace cyclopentylthio with pyridinylthio) to assess impact on kinase binding .
- Kinase profiling : Use broad-panel enzymatic assays (e.g., Eurofins KinaseProfiler) to identify selectivity (e.g., IC₅₀ values for EGFR, VEGFR-2).
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to ATP pockets .
Key Insight : The morpholine ring enhances solubility and hydrogen bonding with kinase hinge regions, while the cyclopentylthio group modulates lipophilicity .
Advanced: How should researchers address contradictory solubility data reported for this compound?
Q. Resolution strategies :
- pH-dependent studies : Measure solubility in buffers (pH 1–10) to identify ionization effects (e.g., improved solubility at pH <3 due to protonation of morpholine) .
- Thermal analysis : Differential scanning calorimetry (DSC) detects polymorphic forms that alter solubility .
- Co-solvent screening : Test DMSO/PEG-400 mixtures to enhance aqueous solubility for in vitro assays .
Advanced: What experimental approaches validate the compound’s mechanism of action in cancer cell lines?
- Target engagement assays :
- Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein stability post-treatment.
- Western blotting : Measure downstream phosphorylation (e.g., ERK, AKT) to verify kinase inhibition .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death in dose-responsive studies .
- Resistance studies : Generate resistant cell lines via prolonged exposure to identify compensatory pathways (e.g., MET amplification) .
Advanced: How can researchers resolve discrepancies in reported bioactivity data across different studies?
- Standardized protocols :
- Use identical cell lines (e.g., HCT-116 vs. MDA-MB-231) and assay conditions (e.g., 72-hour incubation).
- Normalize data to reference inhibitors (e.g., staurosporine for kinase assays).
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers .
- Counter-screening : Test against non-target proteins (e.g., cytochrome P450 enzymes) to rule off-target effects .
Advanced: What strategies improve the metabolic stability of this compound for in vivo studies?
- Prodrug design : Introduce ester or phosphate groups at the ethanone moiety to enhance bioavailability .
- Liver microsome assays : Identify metabolic hotspots (e.g., morpholine N-oxidation) using LC-MS/MS .
- Structural tweaks : Replace labile groups (e.g., cyclopentylthio with fluorinated analogs) to reduce CYP450-mediated degradation .
Advanced: How can computational chemistry aid in optimizing this compound’s pharmacokinetic profile?
- ADME prediction : Software like Schrödinger’s QikProp estimates logP (-1.5 to 2.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and plasma protein binding (<90%) .
- Metabolite prediction : GLORYx or Meteor predicts major Phase I/II metabolites for prioritization .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
